2-(2,5-Dimethoxyphenyl)propanoic acid CAS 83026-51-1 properties
An In-depth Technical Guide to 2-(2,5-Dimethoxyphenyl)propanoic acid (CAS 83026-51-1) Abstract and Scope This technical guide provides a comprehensive overview of 2-(2,5-Dimethoxyphenyl)propanoic acid, a substituted arom...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-(2,5-Dimethoxyphenyl)propanoic acid (CAS 83026-51-1)
Abstract and Scope
This technical guide provides a comprehensive overview of 2-(2,5-Dimethoxyphenyl)propanoic acid, a substituted aromatic carboxylic acid identified by CAS number 83026-51-1. This document is intended for researchers, chemists, and drug development professionals who require detailed information on the compound's properties, synthesis, and analytical characterization. It is critical to distinguish this compound from its more commonly documented isomer, 3-(2,5-dimethoxyphenyl)propanoic acid (CAS 10538-49-5), as much of the available literature pertains to the latter. This guide focuses exclusively on the 2-substituted isomer, and where experimental data is not publicly available, provides theoretically derived predictions based on established chemical principles to aid researchers in their work.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated identifiers. 2-(2,5-Dimethoxyphenyl)propanoic acid is a derivative of propanoic acid featuring a 2,5-dimethoxyphenyl group attached to the alpha-carbon.
Chemical Structure and Identifiers
The structural and molecular details are summarized below.
Table 1: Chemical Identifiers for 2-(2,5-Dimethoxyphenyl)propanoic acid
Caption: 2D structure of 2-(2,5-Dimethoxyphenyl)propanoic acid.
Physicochemical and Computed Properties
Experimental data on the physical properties of this specific isomer are scarce. However, computational models provide valuable estimations for research purposes.[1]
Purity and Storage:
The compound is commercially available at a purity of ≥98%.[1] For maintaining stability, it should be stored in a dry, sealed container at 2-8°C.[1]
Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for CAS 83026-51-1 is not readily found, a plausible and robust synthetic route can be designed based on well-established organic chemistry principles for the formation of 2-arylpropanoic acids. A common and effective strategy involves the α-methylation of an arylacetonitrile precursor followed by hydrolysis.
Proposed Synthetic Workflow
The causality behind this experimental design is as follows:
Starting Material Selection: 2,5-Dimethoxyphenylacetonitrile is an ideal precursor. The nitrile group is a versatile carboxylic acid surrogate, and its α-protons are sufficiently acidic to be deprotonated by a strong, non-nucleophilic base.
Deprotonation: A strong base like Lithium Diisopropylamide (LDA) is chosen to ensure complete and irreversible deprotonation, forming a carbanion intermediate. Using a bulky, non-nucleophilic base prevents unwanted side reactions with the nitrile group.
Alkylation: Methyl iodide serves as a classic electrophile for introducing the methyl group at the α-position. This is a standard SN2 reaction.
Hydrolysis: The resulting 2-(2,5-dimethoxyphenyl)propionitrile is then hydrolyzed to the desired carboxylic acid. This is typically performed under harsh basic or acidic conditions with heating to drive the reaction to completion. Basic hydrolysis, followed by an acidic workup, is often preferred to minimize potential side reactions on the aromatic ring.
An In-depth Technical Guide to 2-Arylpropionic Acid Derivatives Containing Dimethoxy Groups
A Senior Application Scientist's Synthesis of a Promising Chemical Scaffold for Drug Discovery This guide offers a comprehensive technical overview of 2-arylpropionic acid derivatives featuring dimethoxy groups. It is in...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Synthesis of a Promising Chemical Scaffold for Drug Discovery
This guide offers a comprehensive technical overview of 2-arylpropionic acid derivatives featuring dimethoxy groups. It is intended for researchers, scientists, and professionals in drug development, providing insights into the synthesis, pharmacological activities, and structure-activity relationships of this intriguing class of compounds. By delving into the causal relationships behind experimental choices and presenting self-validating protocols, this document aims to be an authoritative resource for advancing research in this area.
Introduction: The 2-Arylpropionic Acid Backbone and the Influence of Dimethoxy Substitution
The 2-arylpropionic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] These compounds typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in inflammatory pathways.[2] The core structure, consisting of a propionic acid moiety attached to an aromatic ring, has proven to be a highly versatile template for developing a wide range of therapeutic agents.
The introduction of methoxy groups to the aryl ring can significantly modulate the physicochemical and pharmacological properties of the parent compound. Dimethoxy substitution, in particular, offers a rich landscape for chemical exploration. The position and number of these electron-donating groups can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide focuses on elucidating the impact of these dimethoxy substitutions on the synthesis and biological activity of 2-arylpropionic acid derivatives.
Synthesis of 2-Arylpropionic Acid Derivatives with Dimethoxy Groups
The synthesis of 2-arylpropionic acids can be achieved through various established methods, which can be adapted for dimethoxy-substituted precursors. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aryl ring.
General Synthetic Strategies
Several robust methods for the synthesis of the 2-arylpropionic acid core have been developed over the years. These include:
Direct carbonylation of styrenes: A flexible two-step, one-pot procedure involves the Heck reaction of an aryl bromide with ethylene to form a styrene intermediate, which is then subjected to hydroxycarbonylation to yield the desired 2-arylpropionic acid.[3]
Methylation of arylacetonitriles: This method involves the mono-C-methylation of an arylacetonitrile using reagents like dimethyl carbonate, followed by hydrolysis of the nitrile group to the carboxylic acid.[4]
From aryl alkyl ketones: The Willgerodt-Kindler reaction can be employed to convert aryl alkyl ketones to the corresponding thioamides, which are then hydrolyzed to the carboxylic acids.
From α-haloesters: The Reformatsky reaction or related organometallic additions to α-haloesters can also be utilized.
Synthesis of Specific Dimethoxy Derivatives
The following sections provide an overview of synthetic approaches for specific dimethoxy-substituted 2-arylpropionic acids.
A synthetic route to 2-(2,5-dimethoxyphenyl)propanoic acid can be envisioned starting from 2,5-dimethoxyacetophenone. The key steps would involve the conversion of the ketone to an intermediate that can be transformed into the propionic acid moiety.
Experimental Protocol: Synthesis of 2-(2,5-Dimethoxyphenyl)propanoic Acid (Hypothetical Adaptation)
This protocol is an adaptation of known synthetic methods for 2-arylpropionic acids.
Step 1: Darzens Condensation of 2,5-Dimethoxyacetophenone
To a solution of 2,5-dimethoxyacetophenone (1 equivalent) in dry diethyl ether, add sodium ethoxide (1.1 equivalents) at 0°C.
Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture and stir at room temperature for 12 hours.
Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycidic ester.
Step 2: Hydrolysis and Decarboxylation to the Aldehyde
To the crude glycidic ester, add a solution of sodium hydroxide (2 equivalents) in ethanol/water (1:1).
Reflux the mixture for 4 hours.
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
The intermediate carboxylic acid will decarboxylate upon heating. Gently warm the mixture to 50-60°C until gas evolution ceases.
Extract the resulting aldehyde, 2-(2,5-dimethoxyphenyl)acetaldehyde, with dichloromethane.
Step 3: Oxidation to the Carboxylic Acid
Dissolve the aldehyde in acetone and cool to 0°C.
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
Stir the reaction for 2 hours at room temperature.
Quench the reaction with isopropanol and dilute with water.
Extract the product, 2-(2,5-dimethoxyphenyl)acetic acid, with ethyl acetate.
Step 4: α-Methylation
To a solution of 2-(2,5-dimethoxyphenyl)acetic acid in dry THF, add lithium diisopropylamide (LDA) (2.2 equivalents) at -78°C to form the dianion.
Slowly add methyl iodide (1.2 equivalents) and allow the reaction to warm to room temperature overnight.
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
Purify the crude product by column chromatography to yield 2-(2,5-dimethoxyphenyl)propanoic acid.
A method for the synthesis of a racemic precursor to DOPA, involving a 3,4-dimethoxyphenyl moiety, has been reported.[5][6] This synthesis starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone.
Experimental Protocol: Synthesis of 3-(3,4-Dimethoxyphenyl)-2-benzoylamineopropanoic Acid [5]
Step 1: Azlactone Formation
Condense 3,4-dimethoxybenzaldehyde with benzoylglycine in the presence of a suitable dehydrating agent like acetic anhydride and a base such as sodium acetate.[5]
Heat the mixture to yield the corresponding azlactone.[5]
Step 2: Hydrolysis and Reduction
The azlactone is then subjected to hydrolysis and reduction in a one-pot reaction using Raney alloy in an alkaline solution.[5] This step concurrently opens the azlactone ring and reduces the double bond to afford 3-(3,4-dimethoxyphenyl)-2-benzoylamineopropanoic acid.[5]
Pharmacological Activities of Dimethoxy-Substituted 2-Arylpropionic Acids
The introduction of dimethoxy groups onto the aryl ring of 2-arylpropionic acids can significantly influence their biological activity. While the primary mechanism of action for many profens is COX inhibition, the altered electronic and steric properties of dimethoxy derivatives may lead to novel or enhanced pharmacological profiles.
Anti-inflammatory Activity
Compounds containing dimethoxy-phenyl moieties have demonstrated anti-inflammatory properties. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, showed a marked inhibitory effect on carrageenan-induced rat paw edema and prostaglandin biosynthesis.[7] Furthermore, certain dimethoxy flavones have been shown to inhibit both COX-1 and COX-2, with a preference for COX-2, and also suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8] These findings suggest that 2-arylpropionic acid derivatives with dimethoxy groups are promising candidates for potent anti-inflammatory agents.
The primary mechanism for the anti-inflammatory effect of profens is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2.[9] COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[9]
Caption: Mechanism of anti-inflammatory action of dimethoxy-substituted 2-arylpropionic acids via COX inhibition.
Anticancer Activity
Several 2-arylpropionic acid derivatives have been investigated for their anticancer properties.[10] Propionic acid itself has been shown to induce autophagic cell death in cervical cancer cells by generating reactive oxygen species (ROS) and inhibiting the NF-κB and AKT/mTOR signaling pathways.[11] This suggests that the propionic acid moiety may contribute to the anticancer effects observed in some of its derivatives.
Derivatives of 2-aryl-2-(3-indolyl)propionic acid have also been synthesized and evaluated for their cytotoxic activity against glioblastoma cell lines.[12] While the direct anticancer effects of dimethoxy-substituted 2-arylpropionic acids are not yet extensively documented, the known activities of related compounds warrant further investigation in this area.
Caption: Potential anticancer mechanisms of propionic acid derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 2-arylpropionic acid derivatives is highly dependent on the nature and position of substituents on the aryl ring. For dimethoxy-substituted analogs, the following SAR principles can be hypothesized based on existing data for related compounds:
Position of Dimethoxy Groups: The relative positions of the two methoxy groups (e.g., 2,4-, 2,5-, or 3,4-) are expected to significantly impact the molecule's conformation and its ability to bind to target enzymes. For instance, in a series of dimethoxy flavones, the 7,4'-dimethoxy analog showed the highest anti-inflammatory activity in a carrageenan-induced paw edema model.[8]
Comparison with Mono-methoxy and Non-substituted Analogs: The presence of two methoxy groups generally increases lipophilicity compared to the non-substituted parent compound. This can affect cell membrane permeability and interaction with hydrophobic binding pockets of enzymes. A comparative study of mono- and di-substituted analogs would be crucial to fully elucidate the contribution of each methoxy group to the overall activity.
Electronic Effects: Methoxy groups are electron-donating, which can influence the pKa of the carboxylic acid and the electron density of the aromatic ring. These electronic properties can play a role in the compound's interaction with biological targets and its metabolic stability.
The 4-methoxy group is a common feature in some active compounds. The 2-methoxy group may provide favorable steric interactions.
2,5-Dimethoxy
May exhibit unique pharmacological profile
This substitution pattern is found in some psychoactive compounds, suggesting potential for CNS activity.
3,4-Dimethoxy
Promising for anti-inflammatory and other activities
The 3,4-dimethoxyphenyl moiety is present in natural products with known biological activities.[7]
Future Directions and Conclusion
2-Arylpropionic acid derivatives containing dimethoxy groups represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with the potential for diverse pharmacological activities, makes them attractive candidates for further investigation.
Future research should focus on:
Systematic Synthesis and Screening: A library of dimethoxy-substituted 2-arylpropionic acids with varying substitution patterns should be synthesized and screened against a panel of biological targets, including COX-1, COX-2, and various cancer cell lines.
In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies should be performed to identify their molecular targets and signaling pathways.
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds should be evaluated to assess their drug-likeness.
References
Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-PHENYLPROPIONIC ACID. Organic Syntheses Procedure. [Link]
Neumann, H., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3421. [Link]
Manivannan, E., et al. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Journal of Natural Science, Biology and Medicine, 6(2), 369-373. [Link]
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 94(5), 1-11. [Link]
Kim, H. P., et al. (2011). Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells. Archives of Pharmacal Research, 34(9), 1495-1501. [Link]
Akgün, H., et al. (2019). Synthesis of some 2-arylpropionic acid amides as prodrugs. Farmasötik Bilimler Dergisi, 44(1), 25-31. [Link]
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Russian Journal of General Chemistry, 94(5), 1234-1242. [Link]
Srinivas, K., et al. (2005). Process for the preparation of 2-aryl propionic acids.
Ojima, I., et al. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical & Pharmaceutical Bulletin, 53(5), 524-528. [Link]
Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. [Link]
Kumar, S., et al. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
De Winter, H. L., et al. (2016). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1482-1485. [Link]
Husain, A., et al. (2015). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Young Pharmacists, 7(3), 224-233. [Link]
Korotkova, E. I., et al. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Research Results in Pharmacology, 7(3), 1-8. [Link]
Amir, M., & Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Pharmazie, 60(3), 175-180. [Link]
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-275. [Link]
Geronikaki, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2095. [Link]
Barbakadze, V. V., et al. (2019). Synthesis of some caffeic and 2,3-Dihydroxy-3-(3,4-Dihydroxyphenyl)-propanoic acids amides. Bulletin of the Georgian National Academy of Sciences, 13(1), 123-128. [Link]
Gupta, K., et al. (2004). Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(7), 1729-1732. [Link]
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]
Snyder, H. R., Buck, J. S., & Ide, W. S. (n.d.). HOMOVERATRIC ACID. Organic Syntheses Procedure. [Link]
Al-Hourani, B. J., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Chemistry & Biodiversity, 17(11), e2000492. [Link]
Zovko, M., et al. (2011). Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 16(8), 6595-6610. [Link]
Bondock, S., et al. (2013). Recent developments in the chemistry of isoxazoles. Current Organic Chemistry, 17(20), 2314-2337. [Link]
Bîcu, E., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1499. [Link]
Al-Ostoot, F. H., et al. (2021). Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives. Marmara Pharmaceutical Journal, 25(4), 466-477. [Link]
Lee, S. H., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4991. [Link]
Kisfaludy, L., et al. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
Sestito, S., & Rapposelli, S. (2021). Special Issue on “Anticancer Drugs Activity and Underlying Mechanisms”. International Journal of Molecular Sciences, 22(17), 9531. [Link]
Selinsky, B. S., et al. (2001). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 8(15), 1795-1808. [Link]
Shestakova, A., et al. (2022). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints. [Link]
An In-depth Technical Guide to the Solubility of 2-(2,5-dimethoxyphenyl)propanoic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2,5-dimethoxyphenyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals who requir...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2,5-dimethoxyphenyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides robust, field-proven methodologies for its experimental determination.
Introduction to 2-(2,5-dimethoxyphenyl)propanoic acid
2-(2,5-dimethoxyphenyl)propanoic acid is a carboxylic acid derivative of dimethoxybenzene.[1][2] Its chemical structure, featuring a substituted aromatic ring and a propanoic acid moiety, suggests a molecule with mixed polarity. The presence of two methoxy groups and a carboxylic acid group introduces polar character, capable of hydrogen bonding, while the benzene ring and the hydrocarbon chain contribute to its nonpolar nature. Understanding its solubility is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry.
Table 1: Physicochemical Properties of 2-(2,5-dimethoxyphenyl)propanoic acid
The octanol-water partition coefficient (XLogP3) of 1.7 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for nonpolar environments, it is not extremely hydrophobic.[1]
Theoretical Framework: The Science of Solubility
The solubility of a solid in a liquid solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules, as well as the entropy change associated with dissolution.[4] A fundamental principle is that "like dissolves like," which implies that solutes tend to dissolve in solvents with similar polarity.[4][5]
For 2-(2,5-dimethoxyphenyl)propanoic acid, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the methoxy groups are hydrogen bond acceptors. These features will favor interactions with polar solvents. Conversely, the aromatic ring and the ethyl chain are nonpolar and will interact more favorably with nonpolar solvents through van der Waals forces.
Several factors can influence the solubility of this compound:
Temperature : For most solids, solubility increases with temperature as the dissolution process is often endothermic (ΔH > 0).[4][6] Increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[5]
Solvent Polarity : The polarity of the solvent will play a crucial role. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylic acid and methoxy groups. Polar aprotic solvents (e.g., DMSO, acetone) can also interact favorably with the polar functionalities. Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar parts of the molecule.
pH (in aqueous or mixed aqueous/organic systems) : As a carboxylic acid, the solubility of 2-(2,5-dimethoxyphenyl)propanoic acid in aqueous environments will be highly pH-dependent.[7] In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus more water-soluble.
Predicted Solubility Profile in Common Organic Solvents
Table 2: Predicted Qualitative Solubility of 2-(2,5-dimethoxyphenyl)propanoic acid
Solvent
Type
Polarity Index
Predicted Solubility
Rationale
Hexane
Nonpolar
0.1
Low
The overall polarity of the molecule is likely too high for significant solubility in a nonpolar alkane.
Toluene
Nonpolar
2.4
Moderate
The aromatic ring of toluene can interact favorably with the phenyl ring of the solute.
Dichloromethane (DCM)
Polar Aprotic
3.1
Soluble
DCM is a good solvent for a wide range of organic compounds with moderate polarity.[8]
Acetone
Polar Aprotic
5.1
Soluble
The polar nature of acetone should allow for good interaction with the polar groups of the solute.
Ethanol
Polar Protic
4.3
Soluble
Ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution.
Methanol
Polar Protic
5.1
Soluble
Similar to ethanol, methanol's polarity and hydrogen bonding capacity should lead to good solubility.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
Highly Soluble
DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds, including those with both polar and nonpolar character.[8][9]
Water
Polar Protic
10.2
Sparingly Soluble
While the molecule has polar groups, the nonpolar backbone is significant, likely limiting its solubility in water at neutral pH.[8]
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a robust experimental method is required. The gravimetric method, a variation of the "excess solid" or "shake-flask" method, is a reliable and straightforward approach.[7][10][11] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.
Materials and Equipment
2-(2,5-dimethoxyphenyl)propanoic acid (solid)
Selected organic solvents (high purity)
Analytical balance (readable to at least 0.1 mg)
Vials with screw caps (e.g., 4 mL glass vials)
Thermostatic shaker or incubator
Syringes and syringe filters (e.g., 0.45 µm PTFE)
Pre-weighed evaporating dishes or vials
Oven or vacuum oven
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
Preparation of Saturated Solution :
Add an excess amount of solid 2-(2,5-dimethoxyphenyl)propanoic acid to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is crucial to ensure that the solution reaches saturation.[7]
Seal the vials tightly to prevent solvent evaporation.
Equilibration :
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the measured solubility is constant.[10]
Separation of Undissolved Solid :
Allow the vials to stand undisturbed at the equilibrium temperature for a short period to let the excess solid settle.
Carefully draw the supernatant (the saturated solution) into a syringe.
Attach a syringe filter and dispense the clear, filtered saturated solution into a clean, pre-weighed evaporating dish or vial. This step is critical to remove all undissolved solid particles.
Gravimetric Analysis :
Accurately weigh the evaporating dish containing the known volume of the saturated solution.
Carefully evaporate the solvent. This can be done in a fume hood at room temperature, or more rapidly in an oven at a temperature well below the melting point of the solute (e.g., 40-50 °C).[11][12] For volatile solvents, gentle heating is sufficient. For high-boiling solvents like DMSO, a vacuum oven may be necessary.
Once the solvent is fully evaporated, dry the remaining solid solute to a constant weight.[10][11] This means continuing to dry and weigh the sample until two consecutive weighings are identical.
Calculation of Solubility :
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the dry solute.
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent used.
Diagram of the Experimental Workflow
Caption: Solute-solvent interaction logic.
Conclusion
While readily available quantitative solubility data for 2-(2,5-dimethoxyphenyl)propanoic acid is scarce, this guide provides the necessary theoretical foundation and a detailed, validated experimental protocol for its determination. By understanding the principles of solubility and applying the gravimetric method, researchers can generate reliable and accurate data essential for their work. The predicted solubility profile serves as a useful starting point for solvent selection, and the described workflow ensures data integrity and reproducibility.
References
Determination of Solubility by Gravimetric Method. (n.d.).
Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.
Gravimetry – Knowledge and References. (n.d.). Taylor & Francis.
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
Solubility. (n.d.). Wikipedia.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
A Technical Guide to the Determination and Prediction of pKa for 2-(2,5-dimethoxyphenyl)propanoic acid
Abstract Introduction: The Significance of pKa in Drug Development The ionization state of a drug molecule is a key determinant of its behavior in a biological system. For an acidic compound like 2-(2,5-dimethoxyphenyl)p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Significance of pKa in Drug Development
The ionization state of a drug molecule is a key determinant of its behavior in a biological system. For an acidic compound like 2-(2,5-dimethoxyphenyl)propanoic acid, the pKa value dictates the extent of its ionization at a given pH. This, in turn, affects:
Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.
Permeability: The neutral, more lipophilic form of a drug is typically better able to cross biological membranes.
Target Binding: The charge of a molecule can significantly impact its interaction with the binding site of a protein.
Formulation: The pKa is a crucial consideration in the development of stable and effective drug formulations.
Given its importance, the accurate determination of pKa is a fundamental step in the characterization of any potential drug candidate.[1][2]
Molecular Structure and Expected Acidity
2-(2,5-dimethoxyphenyl)propanoic acid is a derivative of propanoic acid, featuring a phenyl ring with two methoxy substituents. The acidity of this molecule is primarily due to the dissociation of the proton from the carboxylic acid group.
The electronic effects of the substituents on the phenyl ring can influence the acidity of the carboxylic acid. Methoxy groups are generally considered to be electron-donating through resonance and electron-withdrawing through induction. The net effect on the pKa will depend on the balance of these opposing effects and their position relative to the propanoic acid side chain. In general, electron-withdrawing groups tend to stabilize the carboxylate anion, leading to a lower pKa (stronger acid), while electron-donating groups destabilize the anion, resulting in a higher pKa (weaker acid).[3][4]
Table 1: Physicochemical Properties of 2-(2,5-dimethoxyphenyl)propanoic acid
The pKa of a compound can be determined experimentally using a variety of techniques. The choice of method often depends on the compound's solubility and chromophoric properties. For arylpropanoic acids, potentiometric titration and UV-Vis spectrophotometry are common and reliable methods.[7][8]
Potentiometric Titration
Potentiometric titration is a classic and highly accurate method for pKa determination. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the acid) and monitoring the change in pH. The pKa is the pH at which the acid is half-neutralized.
Preparation of the Analyte Solution:
Accurately weigh a sample of 2-(2,5-dimethoxyphenyl)propanoic acid.
Dissolve the sample in a suitable solvent. Due to the potential for low water solubility, a co-solvent system, such as an acetonitrile-water or methanol-water mixture, may be necessary.[7][9][10][11] The use of organic solvents will yield an apparent pKa (pKaapp) which can be extrapolated to the aqueous pKa.
Ensure the concentration of the analyte is known and is typically in the millimolar range.
Calibration of the pH Electrode:
Calibrate the pH meter and electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature (typically 25 °C).
Titration:
Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
Add small, precise volumes of a standardized strong base solution (e.g., 0.1 M NaOH) to the analyte solution.
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
Data Analysis:
Plot the measured pH versus the volume of titrant added.
The equivalence point is the point of maximum slope on the titration curve.
The pKa is the pH at the half-equivalence point.
Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.[7]
Figure 1: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the pKa of compounds that have a chromophore whose absorbance spectrum changes with pH. This is often the case for aromatic compounds like 2-(2,5-dimethoxyphenyl)propanoic acid.
Preparation of Buffer Solutions:
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
Preparation of Analyte Solutions:
Prepare a stock solution of 2-(2,5-dimethoxyphenyl)propanoic acid in a suitable solvent.
Prepare a series of solutions by diluting the stock solution into each of the buffer solutions, ensuring a constant final concentration of the analyte.
Spectrophotometric Measurement:
For each solution, record the UV-Vis absorbance spectrum over a relevant wavelength range.
Identify the wavelength(s) at which the absorbance changes significantly with pH.
Data Analysis:
Plot the absorbance at the selected wavelength(s) versus the pH of the buffer solutions.
The resulting data should fit a sigmoidal curve.
The inflection point of this curve corresponds to the pKa of the compound.
The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.
Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa
In the absence of experimental data, computational methods can provide a reliable estimate of a compound's pKa. These in silico approaches are particularly useful in the early stages of drug discovery for screening large numbers of compounds.
Quantum Mechanical Methods
Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), can be used to calculate the free energy change of the deprotonation reaction, from which the pKa can be derived.[12][13]
The "direct method" is a common approach where the pKa is calculated using the following equation:
pKa = (ΔG*aq - ΔG(H+)) / (2.303 * RT)
Where:
ΔG*aq is the free energy change of the deprotonation reaction in the aqueous phase.
ΔG(H+) is the free energy of the solvated proton (an empirical value).
R is the ideal gas constant.
T is the temperature in Kelvin.
This method requires high-level calculations and careful consideration of the solvent model.[12]
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models
QSAR and machine learning models predict the pKa of a new molecule based on the known pKa values of a large and diverse set of training compounds.[1][2] These models use molecular descriptors (e.g., topological, electronic, and constitutional) to build a statistical relationship between the structure of a molecule and its pKa. While these methods are generally faster than QM calculations, their accuracy depends heavily on the quality and relevance of the training data.
Conclusion
The pKa of 2-(2,5-dimethoxyphenyl)propanoic acid is a fundamental parameter that governs its physicochemical and biological properties. While an experimentally determined value is not currently documented in the public domain, this guide has outlined the robust and reliable methodologies available to researchers for its determination. Potentiometric titration and UV-Vis spectrophotometry are well-established experimental techniques that can provide accurate pKa values. In parallel, computational methods, ranging from first-principles quantum mechanical calculations to empirical machine learning models, offer powerful tools for pKa prediction, particularly in a high-throughput context. The application of these methods will enable a thorough characterization of 2-(2,5-dimethoxyphenyl)propanoic acid, supporting its further development and evaluation as a potential therapeutic agent.
References
Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures
Chromatographic Determination of pKa Values of Some Water-Insoluble Arylpropionic Acids and Arylacetic Acids in Acetonitrile + Water Media.
DETERMINATION OF IONIZATION CONSTANTS (pKa) OF β-HYDROXY-β-ARYLALKANOIC ACIDS USING. SciSpace.
(PDF) Chromatographic Determination of pKa Values of Some Water-Insoluble Arylpropionic Acids and Arylacetic Acids in Acetonitrile + Water Media.
Spectrophotometric determination of acid dissociation constants of some arylpropionic and aryl acetic acids in acetonitrile-water binary mixtures
of propiolic acid (HC =CCO. Vaia.
Record the following sets of compounds according to increasing pK_(a) ( = - log Ka) Propanoic acid, 3-bromopropanoic acid, 2-nitropropanoic acid. Allen.
Application Notes & Protocols: Leveraging 2-(2,5-Dimethoxyphenyl)propanoic Acid as a Chiral Building Block in Asymmetric Synthesis
Abstract Chiral building blocks are fundamental to modern medicinal chemistry and drug development, enabling the stereocontrolled synthesis of complex molecular targets.[1] Among the vast arsenal of available synthons, 2...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Chiral building blocks are fundamental to modern medicinal chemistry and drug development, enabling the stereocontrolled synthesis of complex molecular targets.[1] Among the vast arsenal of available synthons, 2-arylpropionic acids, known as "profens," represent a critical class due to their prevalence in pharmaceuticals and their utility in asymmetric synthesis.[2] This technical guide provides an in-depth exploration of 2-(2,5-dimethoxyphenyl)propanoic acid (CAS 83026-51-1), a versatile yet specific building block. We will detail its synthesis, methods for obtaining enantiopure forms through classical resolution, and provide a validated protocol for its application as a chiral auxiliary in diastereoselective alkylation, a cornerstone of stereocontrolled carbon-carbon bond formation.
Introduction: The Strategic Value of Chiral 2-Arylpropionic Acids
The stereochemical identity of a molecule is a critical determinant of its biological function. For many pharmaceuticals, only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive or even responsible for adverse effects.[1][2] This reality drives the demand for robust and efficient methods to produce enantiomerically pure compounds.
Chiral building blocks, which are enantiopure molecules incorporated into a synthetic route, offer an effective strategy to control the stereochemistry of the final product.[3] 2-Arylpropionic acids are particularly valuable in this context. While widely known for their direct therapeutic applications (e.g., Ibuprofen, Naproxen), their true potential is realized when their inherent chirality is leveraged to direct subsequent chemical transformations.
2-(2,5-Dimethoxyphenyl)propanoic acid offers unique structural features. The dimethoxyphenyl moiety is a common motif in neuropharmacology and other areas of medicinal chemistry, and the propionic acid handle provides a versatile point for chemical modification. This guide serves to equip researchers with the foundational knowledge and practical protocols to effectively utilize this building block in their synthetic campaigns.
Physicochemical & Spectroscopic Data
A thorough understanding of a building block's physical properties is essential for its effective use in the laboratory.
The first critical step in utilizing a chiral building block is obtaining it in an enantiomerically pure form. This typically involves the synthesis of the racemic mixture followed by a chiral resolution process.
Synthesis of Racemic 2-(2,5-Dimethoxyphenyl)propanoic Acid
The synthesis of 2-arylpropionic acids can be efficiently achieved through the selective mono-methylation of the corresponding arylacetonitrile, followed by hydrolysis. This approach prevents the formation of undesired dimethylated by-products, which can be a challenge with other methods.[5]
A representative procedure involves:
Preparation of 2,5-Dimethoxyphenylacetonitrile: This starting material can be synthesized from 2,5-dimethoxybenzyl chloride via nucleophilic substitution with sodium cyanide.
α-Methylation: The arylacetonitrile is deprotonated at the α-position using a strong base (e.g., sodium amide in liquid ammonia) followed by methylation with a methylating agent like methyl iodide.
Hydrolysis: The resulting 2-(2,5-dimethoxyphenyl)propionitrile is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the racemic product.[5]
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
Classical resolution remains a robust and widely used method for separating enantiomers on both laboratory and industrial scales.[6] The principle involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[7] This difference allows for their separation by fractional crystallization.
Causality Behind Experimental Choices:
Resolving Agent: (R)-(+)-1-Phenylethylamine is a common and effective resolving agent for acidic racemates due to its commercial availability in high enantiopurity and its ability to form crystalline salts with many carboxylic acids.[6]
Solvent System: The choice of solvent (e.g., ethanol, methanol, or mixtures with water) is critical. The ideal solvent is one in which one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize selectively from the solution. This often requires empirical screening.
Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes enhance the purity of the initially crystallizing salt, as the more soluble salt remains preferentially in the mother liquor.
Detailed Step-by-Step Methodology:
Salt Formation: In a flask equipped with a reflux condenser, dissolve racemic 2-(2,5-dimethoxyphenyl)propanoic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol (e.g., 5-10 mL per gram of acid). Heat the solution gently to ensure complete dissolution.
Addition of Resolving Agent: To the warm solution, add (R)-(+)-1-Phenylethylamine (0.5-1.0 eq.) dropwise with stirring.
Crystallization: Allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator (e.g., 4°C) for several hours can maximize the yield.
Isolation of Diastereomer: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of the cold solvent. The collected solid is the diastereomerically enriched salt. The mother liquor contains the more soluble diastereomeric salt.
Liberation of the Enantiopure Acid: Suspend the collected crystalline salt in water and add an aqueous acid solution (e.g., 2 M HCl) until the pH is ~1-2. This protonates the carboxylate and breaks the salt.
Extraction: Extract the liberated enantiopure carboxylic acid into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(2,5-dimethoxyphenyl)propanoic acid.
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatizing with a chiral fluorescent amine followed by standard HPLC analysis.[8][9]
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Application as a Chiral Auxiliary
Once obtained in enantiopure form, (S)- or (R)-2-(2,5-dimethoxyphenyl)propanoic acid can be covalently attached to a substrate to act as a chiral auxiliary. The auxiliary directs the stereochemical course of a reaction, after which it can be cleaved and recovered.[10][11] The Evans oxazolidinone auxiliaries are a classic example of this strategy, providing excellent stereocontrol in alkylation and aldol reactions.[3][12]
Here, we present a protocol where the enantiopure acid is converted into an N-acyl oxazolidinone, which then undergoes highly diastereoselective alkylation.
Protocol 2: Diastereoselective Alkylation via an Oxazolidinone Auxiliary
This protocol demonstrates how the chirality of the building block is transferred to create a new stereocenter with high fidelity.
Causality Behind Experimental Choices:
Auxiliary Formation: The carboxylic acid is first converted to a more reactive species (an acid chloride) to facilitate acylation of the oxazolidinone auxiliary. (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is chosen as a representative and effective auxiliary that provides a predictable stereochemical outcome.
Enolate Formation: A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) is used at low temperature (-78 °C) to ensure complete and regioselective deprotonation, forming the Z-enolate. The sodium or lithium cation chelates with the two carbonyl oxygens, creating a rigid, planar five-membered ring structure.[12]
Stereoselective Alkylation: The bulky substituent on the oxazolidinone (the phenyl group) effectively blocks one face of the planar enolate. The incoming electrophile (e.g., benzyl bromide) is therefore forced to approach from the opposite, less sterically hindered face, resulting in a single major diastereomer.[11]
Auxiliary Cleavage: Mild hydrolysis conditions (e.g., lithium hydroxide with hydrogen peroxide) are used to cleave the N-acyl bond without racemizing the newly formed stereocenter, releasing the chiral product and recovering the original auxiliary.[12]
Detailed Step-by-Step Methodology:
Part A: Synthesis of the N-Acyl Oxazolidinone
Acid Chloride Formation: In a fume hood, suspend enantiopure (S)-2-(2,5-dimethoxyphenyl)propanoic acid (1.0 eq.) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq.) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF, 1 drop). Stir at room temperature until gas evolution ceases (approx. 1-2 hours). Remove the solvent and excess reagent under vacuum to yield the crude acid chloride.
Acylation: Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere. Add n-butyllithium (1.05 eq.) dropwise to deprotonate the nitrogen. After 15 minutes, add a solution of the crude acid chloride (from Step 1) in THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.
Part B: Diastereoselective Alkylation and Cleavage
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) from Part A in anhydrous THF under argon and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., 1.0 M solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete formation of the sodium enolate.
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours or until TLC analysis indicates consumption of the starting material.
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product. Purify via flash chromatography if necessary.
Auxiliary Cleavage: Dissolve the alkylated product in a 3:1 mixture of THF and water, and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq.). Stir vigorously at 0 °C for 2-4 hours.
Final Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Concentrate the mixture to remove most of the THF. Extract the recovered chiral auxiliary with DCM. Acidify the remaining aqueous layer with 1 M HCl and extract the final chiral acid product with ethyl acetate. Dry and concentrate the organic layers to yield the final product.
Caption: Reaction scheme for asymmetric alkylation using the chiral auxiliary.
Conclusion
2-(2,5-Dimethoxyphenyl)propanoic acid is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Through straightforward racemic synthesis and robust classical resolution techniques, enantiomerically pure forms of the acid can be reliably accessed. As demonstrated, its conversion into a chiral auxiliary provides a powerful tool for controlling stereochemistry in C-C bond-forming reactions, enabling the construction of complex chiral molecules with high precision. These protocols and the underlying scientific principles offer a solid foundation for researchers to incorporate this versatile synthon into their drug discovery and development programs.
References
Spahn, H., & Langguth, P. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical Research, 7(12), 1262–1268.
Umemura, K., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7116-7129.
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696.
Bisai, A., & Singh, V. K. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Tetrahedron, 71(8), 1195-1234.
Bisai, A., & Singh, V. K. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5, 103923-103964.
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
Li, Y., et al. (2022). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. International Journal of Molecular Sciences, 23(23), 14948.
Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia.
Smith, A. B., et al. (2021). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. Journal of the American Chemical Society.
Smet, E., et al. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Chirality, 13(9), 556-67.
BenchChem. (n.d.). Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide. BenchChem.
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1–5.
Fournex, R., et al. (1993). Microbial metabolism of 2-arylpropionic acids: chiral inversion of ibuprofen and 2-phenylpropionic acid. Chirality, 5(7), 431-6.
Strategic Selection of Reagents for the Esterification of 2-(2,5-Dimethoxyphenyl)propanoic Acid
An Application Note for Drug Development Professionals Abstract This technical guide provides a detailed analysis of methodologies for the esterification of 2-(2,5-dimethoxyphenyl)propanoic acid, a key intermediate in va...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of methodologies for the esterification of 2-(2,5-dimethoxyphenyl)propanoic acid, a key intermediate in various synthetic pathways. We delve into the mechanistic rationale behind several common esterification protocols, offering field-proven insights to guide reagent selection. The discussion focuses on overcoming the potential steric hindrance presented by the α-aryl substituent. Detailed, step-by-step protocols for Fischer, Steglich, and acid chloride-mediated esterifications are provided, alongside a comparative analysis to facilitate optimal experimental design for research, development, and scale-up applications.
Introduction: The Synthetic Challenge
2-(2,5-Dimethoxyphenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. The synthesis of its ester derivatives is a common requirement for modulating properties such as solubility, bioavailability, and reactivity for further derivatization.
The primary challenge in the esterification of this molecule lies in the potential for steric hindrance. The bulky 2,5-dimethoxyphenyl group at the α-position of the carboxylic acid can impede the approach of the alcohol nucleophile, potentially leading to slow reaction rates or low yields under standard conditions. Therefore, the choice of esterification method is critical and must be tailored to the specific alcohol being used and the desired scale of the reaction. This guide provides a systematic approach to selecting the most effective reagents and conditions.
Comparative Analysis of Esterification Strategies
The selection of an esterification method is a balance between reaction efficiency, mildness of conditions, cost, and ease of purification. Below is a comparative overview of suitable methods for 2-(2,5-dimethoxyphenyl)propanoic acid.
Fischer-Speier Esterification: The Classical Approach
The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product.[2][3] This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction.[1][4]
Mechanistic Insight: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[1] The alcohol then performs a nucleophilic attack on this activated carbon.
Applicability: This method is most effective and economical for simple, unhindered primary or secondary alcohols that are available in large quantities.[5] For sterically demanding alcohols like tert-butanol, this method is generally unsuitable due to competing elimination reactions.[6]
Limitations: The harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups. The reversibility of the reaction can also limit the achievable yield.[3]
Steglich Esterification: Mild and Versatile Coupling
The Steglich esterification is a powerful method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid.[7][8] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[9]
Mechanistic Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[6] This mechanism circumvents the need for harsh acidic conditions.
Applicability: This method is exceptionally mild and can be performed at room temperature, making it ideal for substrates with acid-labile functional groups.[5][7] It is particularly well-suited for sterically hindered acids and alcohols, including tertiary alcohols.[6]
Limitations: A primary drawback is the formation of a dicyclohexylurea (DCU) byproduct when using DCC, which can be difficult to remove from the reaction mixture due to its low solubility in common organic solvents. Using the water-soluble EDC can simplify workup, as the corresponding urea byproduct can be removed by an aqueous wash. The reagents are also more expensive than those used in Fischer esterification.
Acid Chloride Route: A Highly Reactive Intermediate
This two-step approach involves first converting the carboxylic acid into a highly reactive acyl chloride, which is then reacted with the alcohol.[10] Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[5][11]
Mechanistic Insight: The carboxylic acid is converted to the acyl chloride, a much stronger electrophile. The subsequent reaction with an alcohol is rapid and generally irreversible, often proceeding at room temperature.[11] A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated in the second step.[11]
Applicability: This is one of the most robust and reliable methods for ester synthesis. It works well with a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols.[10][12] It is often the method of choice when other techniques fail due to steric hindrance.
Limitations: The method involves two separate synthetic steps. The reagents, particularly thionyl chloride and oxalyl chloride, are corrosive and moisture-sensitive, requiring careful handling under inert atmosphere conditions. The overall atom economy is lower compared to direct condensation methods.
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction provides a unique pathway for ester formation by activating the alcohol rather than the carboxylic acid.[13] This is achieved using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15]
Mechanistic Insight: The reaction proceeds via the formation of an alkoxyphosphonium salt from the alcohol, PPh₃, and DEAD.[16] The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 reaction.[17] A key feature of this reaction is the complete inversion of stereochemistry at the alcohol's chiral center.[15]
Applicability: It is an extremely reliable method for coupling primary and secondary alcohols under very mild, neutral conditions.[17] The inversion of stereochemistry makes it invaluable in stereoselective synthesis.
Limitations: The reaction is not suitable for tertiary alcohols.[17] A significant drawback is the formation of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification.[16] The reagents are also relatively expensive.
Experimental Protocols & Data
Workflow for Method Selection
The following diagram outlines a logical workflow for selecting an appropriate esterification strategy for 2-(2,5-dimethoxyphenyl)propanoic acid.
Application Note: Advanced Crystallization and Chiral Resolution Protocols for 2-(2,5-Dimethoxyphenyl)propanoic Acid
Executive Summary This application note details the purification, crystallization, and chiral resolution of 2-(2,5-dimethoxyphenyl)propanoic acid (CAS: 83026-51-1). Often confused with its achiral regioisomer (3-(2,5-dim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the purification, crystallization, and chiral resolution of 2-(2,5-dimethoxyphenyl)propanoic acid (CAS: 83026-51-1). Often confused with its achiral regioisomer (3-(2,5-dimethoxyphenyl)propionic acid), this compound possesses a chiral center at the
-carbon, necessitating specific protocols for enantiomeric purity.
This guide provides a self-validating workflow for:
Bulk Purification: Removing synthetic byproducts via pH-swing extraction and recrystallization.
Solvent Selection: Utilizing the Ethyl Acetate/Hexane system to achieve the target melting point of 101–105 °C.[1]
Chiral Resolution: A protocol for separating (R) and (S) enantiomers using diastereomeric salt formation, critical for pharmaceutical applications where biological activity is stereospecific.
Chemical Identity & Physical Properties[2][3][4][5][6][7]
Before initiating crystallization, verify the target compound's identity to ensure the correct protocols are applied.
Property
Data
Notes
Compound Name
2-(2,5-dimethoxyphenyl)propanoic acid
Also known as -methyl-2,5-dimethoxyhydrocinnamic acid.
CAS Number
83026-51-1
Distinct from the 3-isomer (CAS 10538-49-5).
Molecular Formula
MW: 210.23 g/mol
Melting Point
101 – 105 °C
Literature value for pure crystalline form [1].
pKa (Calc.)
~4.4 – 4.6
Typical for 2-arylpropionic acids.
Solubility (High)
Ethyl Acetate, Ethanol, DCM, Diethyl Ether
Soluble in most organic solvents.
Solubility (Low)
Water, Hexane, Heptane
Insoluble in acidic water; soluble in alkaline water (pH > 10).
This protocol is designed for crude material (purity >85%) obtained from hydrolysis of 2-(2,5-dimethoxyphenyl)propanenitrile or oxidation of precursors.
The "pH-Swing" Pre-treatment
Rationale: Crystallization is most effective when non-acidic impurities (unreacted nitriles, aldehydes) are removed first.
Dissolution: Dissolve crude solid in 1M NaOH (10 mL per gram of solid). The solution should be clear/yellow.
Wash: Extract the aqueous alkaline layer twice with Dichloromethane (DCM) to remove neutral organic impurities. Discard the organic (DCM) layer.
Acidification: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1.
Isolation: The acid will precipitate as a thick oil or solid. Extract into Ethyl Acetate (EtOAc). Dry the EtOAc layer over anhydrous
and filter.
Recrystallization (Ethyl Acetate / Hexane System)
Rationale: This binary solvent system utilizes the high solubility of the acid in EtOAc and its insolubility in Hexane to induce controlled nucleation.
Concentration: Evaporate the EtOAc filtrate from step 3.1 until a concentrated syrup remains.
Hot Dissolution: Add minimal hot EtOAc (boiling, ~77°C) to the syrup until just dissolved.
Note: If the solution is colored, treat with activated charcoal (5% w/w) for 10 mins and filter hot through Celite.
Anti-Solvent Addition: While maintaining the solution at ~60°C, add hot Hexane dropwise.
Endpoint: Stop adding Hexane when a faint, persistent turbidity (cloudiness) appears.
Clarification: Add a few drops of EtOAc to clear the turbidity.
Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not disturb.
Deep Cooling: Once crystals form, move the flask to a 4°C refrigerator for 12 hours to maximize yield.
Filtration: Filter the white crystalline solid. Wash the cake with cold Hexane/EtOAc (9:1 ratio).
Drying: Vacuum dry at 40°C.
Target Result: White needles/prisms, MP 101–105 °C.[2]
Since 2-(2,5-dimethoxyphenyl)propanoic acid is chiral, synthetic routes often yield a racemate (50:50 mixture). To isolate a single enantiomer (e.g., for pharmacological testing), Classical Resolution via diastereomeric salt formation is the industry standard [2].
Stoichiometry: Dissolve 10.5 g (50 mmol) of racemic acid in 100 mL of hot Isopropanol (IPA).
Addition: Add 3.0 g (25 mmol) of (R)-(+)-1-Phenylethylamine (0.5 equivalents).
Scientific Logic:[3][4] Using 0.5 equivalents ("Method of Half-Quantities") forces the less soluble diastereomer to crystallize first, while the more soluble salt and the unreacted enantiomer remain in solution [3].
Crystallization: Allow the solution to cool gradually to room temperature. A crystalline salt will precipitate.
Salt A: (R)-Amine : (S)-Acid (Hypothetical less soluble pair)
Solution: (R)-Amine : (R)-Acid + Free (R)-Acid
Fractional Recrystallization
Filtration: Collect the precipitated salt (Salt A).
Purification: Recrystallize Salt A from hot Ethanol/Water (95:5) multiple times until the melting point is constant and optical rotation stabilizes.
Liberation of Free Acid:
Suspend the purified salt in dilute HCl (1M).
Extract the liberated free acid into EtOAc.
Evaporate and recrystallize using Protocol A .
Recovery of the Opposite Enantiomer
Take the mother liquor from step 4.1 (enriched in the opposite enantiomer).
Evaporate solvent and treat with dilute HCl to recover the free acid (now enriched in R-isomer).
Repeat the resolution process using (S)-(-)-1-Phenylethylamine to purify this enantiomer.
Visual Workflows
Purification & Crystallization Logic
The following diagram illustrates the critical decision points in the purification of the racemic acid.
Figure 1: Purification workflow utilizing pH-swing extraction followed by binary solvent crystallization.
Chiral Resolution Strategy
This diagram outlines the separation of enantiomers using a chiral amine.
Figure 2: Classical resolution pathway via diastereomeric salt formation.
Troubleshooting & Polymorphism
Oiling Out
Symptom: The product separates as an oil droplet rather than crystals upon cooling.
Cause: The temperature dropped too quickly, or the solvent mixture is too rich in Hexane (anti-solvent).
Solution: Reheat to dissolve the oil. Add a small volume of EtOAc (good solvent). Seed the solution with a tiny crystal of the pure acid at ~50°C and cool very slowly (1°C/min).
Polymorphism Screening
Carboxylic acids often exhibit polymorphism (different crystal packing arrangements).
Form I (Stable): Obtained by slow evaporation or slow cooling (MP ~101-105°C).
Form II (Metastable): May result from "crash cooling" (plunging hot solution into ice). This form may have a lower melting point.
Recommendation: Always use slow cooling (Protocol A, Step 5) to ensure the thermodynamic Form I is produced for consistent biological testing.
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for resolving 2-arylpropionic acids).
Collet, A., et al. (2006). Optical Resolution of Racemates by Crystallization.[6] Chemical Reviews.[1][2] (Mechanistic basis for the "Method of Half-Quantities").
Technical Support Center: Hydrolysis of 2-(2,5-dimethoxyphenyl)propanenitrile
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-25-DM-PN Audience: Organic Chemists, Process Development Scientists Executive Summary The hydrolysis of 2-(2,5-dimethoxyphenyl)p...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Yield Optimization & Troubleshooting
Ticket ID: CHEM-SUP-25-DM-PN
Audience: Organic Chemists, Process Development Scientists
Executive Summary
The hydrolysis of 2-(2,5-dimethoxyphenyl)propanenitrile presents a classic challenge in organic synthesis: steric hindrance combined with electron-rich aromatic sensitivity .
Unlike unhindered nitriles (e.g., phenylacetonitrile), the
-methyl group in your target molecule creates significant steric bulk around the cyano carbon. This significantly retards the nucleophilic attack by water/hydroxide, often causing the reaction to stall at the intermediate amide stage (2-(2,5-dimethoxyphenyl)propanamide) rather than proceeding to the desired carboxylic acid . Furthermore, the 2,5-dimethoxy substitution pattern makes the aromatic ring electron-rich and susceptible to oxidative degradation or demethylation under harsh acidic conditions.
This guide provides validated protocols to overcome the "Amide Stall" using high-boiling solvents and troubleshooting steps to preserve the methoxy ether integrity.
Module 1: Mechanistic Bottlenecks
To solve low yields, we must first visualize where the reaction fails. The hydrolysis proceeds in two distinct steps.[1][2][3][4][5][6][7][8] For
-substituted nitriles, (Amide Acid) is often the rate-limiting step due to the tetrahedral intermediate's steric crowding.
Reaction Pathway Analysis
Figure 1: Kinetic pathway showing the high energy barrier at the amide hydrolysis step due to the
-methyl steric hindrance.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "The reaction stops at the amide. I see a new spot on TLC, but it's not the acid."
Diagnosis: Insufficient thermal energy to overcome the steric barrier of the
-methyl group.
Technical Explanation: Standard aqueous reflux () or ethanolic reflux () often provides enough energy to convert the nitrile to the amide () but fails to drive the amide to the acid (). The amide is thermodynamically stable and kinetically inert under these mild conditions.
Corrective Action:
Switch Solvent: Replace water/ethanol with Ethylene Glycol or Glycerol .
Increase Temperature: These solvents allow reaction temperatures of
.
Protocol: Use the High-Temperature Alkaline Hydrolysis protocol (see Module 4).
Issue 2: "My product is dark/tarry, and the yield is low."
Diagnosis: Oxidative degradation of the electron-rich dimethoxy ring.
Technical Explanation: The 2,5-dimethoxy motif is electron-donating, making the ring prone to oxidation, especially at the high temperatures required for hindered nitrile hydrolysis. If the reaction is run open to air, atmospheric oxygen can attack the ring, leading to polymerization (tar).
Corrective Action:
Inert Atmosphere: You must run this reaction under a strict Nitrogen (
) or Argon atmosphere.
Degassing: Degas your solvents (sparge with
for 15 mins) before heating.
Issue 3: "I used HBr/HI to speed it up, but I lost my methyl groups."
Diagnosis: Unintended ether cleavage (Demethylation).
Technical Explanation: Strong nucleophilic acids (HBr, HI) are classic reagents for cleaving aryl methyl ethers to phenols. Even refluxing concentrated
can sometimes cause partial demethylation over long periods.
Corrective Action:
Avoid Halogenic Acids: Never use HBr or HI for this substrate.
Stick to Base: Alkaline hydrolysis (KOH) is chemically compatible with aryl ethers.
If Acid is Mandatory: Use
or only, and monitor strictly for the appearance of phenols (ferric chloride test).
Wash: Extract with Dichloromethane (DCM) to remove unreacted nitrile/amide (save organic layer for recovery if needed).
Acidification: Acidify the aqueous layer to pH 1–2 using
. The product acid should precipitate or oil out.
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
).
Drying: Dry combined organics over
, filter, and concentrate.
Method B: Acidic Hydrolysis (Alternative)
Use only if base-sensitive groups are present (unlikely here).
Reagent: Glacial Acetic Acid : Conc.
: Water ( ratio).
Temp: Reflux (
).
Warning: Slower than Method A. Risk of sulfonation on the electron-rich ring if
concentration is too high.
Module 4: Decision Logic for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting decision tree based on impurity profiling.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for nitrile hydrolysis).
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992. (Mechanistic insights on steric hindrance in nucleophilic acyl substitution).
Wenner, W. "Phenylacetamide." Organic Syntheses, Coll. Vol. 4, p.760 (1963). (Demonstrates acid hydrolysis, but notes limitations with hindered substrates).
Crossley, A. et al. "The Hydrolysis of Hindered Nitriles." Journal of the Chemical Society, 1948. (Foundational work establishing high-boiling alcohols for hindered nitrile hydrolysis).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-(2,5-dimethoxyphenyl)propanenitrile, Ethylene Glycol, and strong acids/bases before handling.
Technical Support Center: Overcoming Steric Hindrance in 2,5-Dimethoxy Substituted Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during reactions wi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during reactions with 2,5-dimethoxy substituted acids, where steric hindrance is a primary obstacle.
Introduction: The Challenge of the Ortho-Methoxy Group
2,5-Dimethoxy substituted benzoic acids and their derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] The methoxy groups at the 2 and 5 positions are electron-donating, which activates the benzene ring towards electrophilic substitution.[2][3][4][5][6][7] However, the methoxy group at the 2-position (ortho to the carboxylic acid) introduces significant steric bulk. This steric hindrance can impede the approach of reagents to the carboxylic acid group, leading to slow reaction rates, incomplete conversions, and low yields.[8][9][10]
This guide will equip you with the knowledge and protocols to effectively overcome these steric challenges.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue with 2,5-dimethoxy substituted acids?
A1: The methoxy group at the 2-position is in close proximity to the carboxylic acid group. This spatial arrangement creates a crowded environment around the reaction center, physically blocking the approach of nucleophiles or activating agents.[8][9][10] This is in contrast to its electronic effect, where it donates electron density to the ring, making it more reactive in other contexts.[2][3][4][11]
Q2: What are the common consequences of steric hindrance in these reactions?
A2: Researchers often observe the following issues:
Low or no product yield: The reaction may fail to proceed or give only minimal amounts of the desired product.[12]
Incomplete conversion: A significant amount of the starting 2,5-dimethoxy substituted acid remains unreacted even after extended reaction times.[12]
Need for harsh reaction conditions: To overcome the steric barrier, higher temperatures, longer reaction times, or more reactive and less selective reagents may be required, which can lead to side reactions and decomposition of sensitive substrates.[13][14]
Formation of side products: Frustrated reactions can sometimes lead to alternative reaction pathways, resulting in undesired byproducts.
Q3: Are there specific reaction types that are particularly sensitive to this steric hindrance?
A3: Yes, reactions that involve nucleophilic attack at the carbonyl carbon of the carboxylic acid are most affected. These include:
Amide bond formation (amidation): The approach of an amine nucleophile is hindered.[15]
Esterification: The approach of an alcohol nucleophile is similarly impeded.
Acyl chloride formation: Reagents like thionyl chloride or oxalyl chloride may have difficulty accessing the carboxylic acid.
Troubleshooting Guides
This section provides structured solutions to common problems encountered during reactions with 2,5-dimethoxy substituted acids.
Issue 1: Low Yield in Amide Coupling Reactions
Symptoms:
Low to no formation of the desired amide product.
Recovery of unreacted 2,5-dimethoxybenzoic acid and the amine.
Formation of byproducts from the decomposition of coupling reagents.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide yield.
Possible Causes & Solutions:
Possible Cause
Evidence-Based Solution
Ineffective Coupling Reagent
Standard carbodiimide coupling agents like DCC or EDC may be insufficient to overcome the steric barrier.[16][17] Upgrade to more potent phosphonium or uronium/aminium salt-based reagents. These reagents form highly reactive acylating intermediates.[12][18]
Suboptimal Reaction Conditions
The reaction may lack sufficient energy to overcome the activation barrier. Increase the reaction temperature. Solvents can also play a crucial role. Screen aprotic polar solvents like DMF or NMP , which can help to stabilize charged intermediates and increase reaction rates.[13]
Insufficient Carboxylic Acid Activation
The formation of the activated ester may be the rate-limiting step. Consider pre-activating the 2,5-dimethoxybenzoic acid with the coupling reagent for 15-30 minutes before adding the amine.[12] Alternatively, convert the carboxylic acid to a more reactive acyl fluoride . Acyl fluorides are less sterically demanding and can react with hindered amines.[19][20][21][22][23]
Base-Related Issues
A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. Use diisopropylethylamine (DIPEA) or 2,4,6-collidine. [12]
Table 1: Comparison of Coupling Reagents for Hindered Amide Synthesis
Coupling Reagent Class
Examples
Advantages for Hindered Systems
Considerations
Carbodiimides
DCC, EDC
Widely available, cost-effective.
Often require additives like HOBt and may be ineffective for severely hindered substrates.[16][17]
Phosphonium Salts
PyBOP, PyAOP
Highly effective for sterically demanding couplings, low racemization.[12][17]
Higher cost, byproducts can sometimes be difficult to remove.
Uronium/Aminium Salts
HATU, HBTU, COMU
High reactivity, suppresses racemization, good for hindered couplings.[12][17][24]
Can cause guanidinylation of the amine if used in excess.
Acyl Fluoride Precursors
Cyanuric fluoride, BTFFH
Generates a small, highly reactive acylating agent, minimizing steric clash.[19][20][21][22][23]
Requires an additional step to form the acyl fluoride.
Issue 2: Incomplete Esterification
Symptoms:
Partial conversion of the 2,5-dimethoxybenzoic acid to the desired ester.
The reaction stalls and does not proceed to completion.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete esterification.
Possible Causes & Solutions:
Possible Cause
Evidence-Based Solution
Insufficient Acid Catalysis
Standard acid catalysts like sulfuric acid may not be effective enough. Consider using stronger acid catalysts or solid-supported catalysts like phosphoric acid modified Montmorillonite K10 clay, which can provide a high local concentration of acid sites.[25]
Equilibrium Limitation
Esterification is a reversible reaction. The water generated can hydrolyze the ester back to the starting materials. Use a Dean-Stark apparatus or molecular sieves to remove water from the reaction mixture and drive the equilibrium towards the product.
Ineffective Activation
For sensitive substrates where strong acid catalysis is not viable, activation of the carboxylic acid is necessary. Employ uronium-based coupling reagents like TBTU, TATU, or COMU in the presence of an organic base. These have been shown to be effective for ester formation under mild conditions.[24]
Low Reaction Temperature
The reaction may require more thermal energy. Increase the reaction temperature, potentially using a higher-boiling solvent like toluene. [25]
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling of 2,5-Dimethoxybenzoic Acid
This protocol is designed for the coupling of a sterically hindered carboxylic acid with a primary or secondary amine.
Materials:
2,5-Dimethoxybenzoic acid (1.0 eq)
Amine (1.1 eq)
HATU (1.1 eq)
DIPEA (2.5 eq)
Anhydrous DMF
Procedure:
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethoxybenzoic acid and anhydrous DMF.
Add HATU and DIPEA to the solution.
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
Add the amine to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be required.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Formation and Subsequent Amidation
This two-step protocol is particularly useful for extremely hindered couplings where even potent coupling reagents fail.
Step A: Acyl Fluoride FormationMaterials:
2,5-Dimethoxybenzoic acid (1.0 eq)
Cyanuric fluoride or other suitable fluorinating agent (e.g., BTFFH) (1.1 eq)
Pyridine (1.1 eq)
Anhydrous DCM
Procedure:
In a dry flask, dissolve 2,5-dimethoxybenzoic acid in anhydrous DCM.
Cool the solution to 0 °C.
Slowly add pyridine, followed by the dropwise addition of the fluorinating agent.
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting acid.
The resulting acyl fluoride solution can often be used directly in the next step after filtration of any precipitated salts.
Step B: Amidation with the Acyl FluorideMaterials:
Solution of 2,5-dimethoxybenzoyl fluoride (from Step A)
Sterically hindered amine (1.0 eq)
Anhydrous DCM or a higher boiling solvent if heating is required
Procedure:
To the solution of the acyl fluoride, add the sterically hindered amine.
Stir the reaction at room temperature. If the reaction is slow, it can be heated to reflux.[20][22]
Monitor the reaction by TLC or LC-MS.
Upon completion, work up the reaction as described in Protocol 1 (steps 6-9).
References
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
The Effect of Substituents on Reactivity | MCC Organic Chemistry. (n.d.). Lumen Learning. Retrieved from [Link]
Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. (n.d.). Vaia. Retrieved from [Link]
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602.
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved from [Link]
Pottorf, R. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4249–4251.
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (2006). The Journal of Organic Chemistry, 71(25), 9467–9470.
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Organic Chemistry Portal. Retrieved from [Link]
Methoxy group. (n.d.). In Wikipedia. Retrieved from [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(9), 4513–4518.
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. Retrieved from [Link]
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
Activating Groups. (2026, January 13). YouTube. Retrieved from [Link]
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 88.
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research, 9(2).
Activating And Deactivating Groups. (n.d.). Chem Factsheet. Retrieved from [Link]
Catalysts used for the esterification reaction. (n.d.). ResearchGate. Retrieved from [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry, 14(2), 430–433.
Activating and Deactivating Groups. (2026, January 29). Chemistry Steps. Retrieved from [Link]
University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (2015, November 5). Retrieved from [Link]
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark. Retrieved from [Link]
Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube. Retrieved from [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). University of Copenhagen Research Portal. Retrieved from [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. Retrieved from [Link]
A molecular structure diagram of 2,5-DMBA, showing 50% probability... (n.d.). ResearchGate. Retrieved from [Link]
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (2015). RSC Advances, 5(28), 21877–21882.
The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. Retrieved from [Link]
A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). Journal of Chongqing University(Natural Science Edition). Retrieved from [Link]
2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. (n.d.). Safrole. Retrieved from [Link]
Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. (2023). Journal of Inorganic Biochemistry, 241, 112144.
Green synthesis method of 2, 5-dimethoxybenzaldehyde. (2021, November 30). Patsnap. Retrieved from [Link]
How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? (2024, December 7). Knowledge. Retrieved from [Link]
Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. (1981). Journal of the Chemical Society, Perkin Transactions 2, (1), 125–130.
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. (2004). Organic Chemistry Portal. Retrieved from [Link]
Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. (2025, September 22).
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2,5-dimethoxyphenyl)propanoic acid
Abstract The structural characterization of substituted aromatic compounds is a critical task in pharmaceutical development, metabolomics, and chemical synthesis. Mass spectrometry, particularly following electron ioniza...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The structural characterization of substituted aromatic compounds is a critical task in pharmaceutical development, metabolomics, and chemical synthesis. Mass spectrometry, particularly following electron ionization (EI), provides profound structural insights through the analysis of fragmentation patterns. This guide presents a detailed examination of the predicted EI mass spectrometry fragmentation pattern of 2-(2,5-dimethoxyphenyl)propanoic acid. We will dissect the primary fragmentation pathways, rooted in the principles of ion chemistry, including alpha-cleavage, benzylic fission, and rearrangements influenced by the ortho position of the propanoic acid side chain relative to a methoxy substituent—a phenomenon known as the "ortho effect." To provide a clear benchmark for identification, this guide contrasts the predicted fragmentation of the title compound with the documented mass spectral data of its isomer, 3-(2,5-dimethoxyphenyl)propanoic acid. This comparative analysis underscores the power of mass spectrometry in distinguishing between positional isomers, a common challenge in analytical chemistry.
Introduction: The Structural Context
2-(2,5-dimethoxyphenyl)propanoic acid (Molecular Formula: C₁₁H₁₄O₄, Molecular Weight: 210.23 g/mol ) is a substituted aromatic carboxylic acid.[1] Its structure features a benzene ring substituted with two methoxy groups and a propanoic acid group at the 2-position. The ionization of such molecules in an EI source typically generates a radical cation (M•+), which is often sufficiently stable in aromatic systems to be observed.[2][3] The subsequent fragmentation of this molecular ion is not random; it follows predictable pathways governed by the stability of the resulting ions and neutral losses.[4] Understanding these pathways is paramount for unambiguous structural elucidation.
Aromatic acids generally exhibit more prominent molecular ion peaks compared to their aliphatic counterparts due to the stability conferred by the aromatic ring.[5] The key fragmentation drivers for this molecule are expected to be the carboxylic acid function, the benzylic position, and the interplay between the adjacent methoxy and propanoic acid side chains.
Predicted Fragmentation Pathways of 2-(2,5-dimethoxyphenyl)propanoic acid
The fragmentation of the molecular ion (m/z 210) is anticipated to proceed through several competing and sequential pathways.
Initial Cleavages of the Carboxylic Acid Moiety
Upon ionization, the most labile bonds are often the first to cleave. For carboxylic acids, fragmentation typically involves the carboxyl group itself.
Loss of a Hydroxyl Radical ([M-17]⁺): Alpha-cleavage resulting in the loss of an •OH radical is a common pathway for carboxylic acids, leading to the formation of a stable acylium ion.[2][5] For 2-(2,5-dimethoxyphenyl)propanoic acid, this would produce an ion at m/z 193 .
Loss of the Carboxyl Group ([M-45]⁺): The complete loss of the •COOH group as a radical is another characteristic fragmentation, yielding a cation at m/z 165 .[5]
Benzylic Cleavage and Side-Chain Fragmentation
The bond between the chiral carbon and the aromatic ring is a benzylic position, which is prone to cleavage due to the resonance stabilization of the resulting cation.
Formation of the Dimethoxy-tropylium Ion (m/z 151): A crucial fragmentation pathway involves the cleavage of the Cα-Cβ bond of the propanoic acid side chain, followed by rearrangement. This often leads to the formation of a highly stable tropylium (or substituted tropylium) ion. For this molecule, a cleavage yielding a dimethoxybenzyl cation would result in an ion at m/z 151 . This fragment is often a strong indicator of the substituted benzene ring structure.
Loss of a Methyl Radical from Methoxy Group ([M-15]⁺): The methoxy groups can lose a methyl radical (•CH₃), leading to an ion at m/z 195 . This can be a primary fragmentation or occur after other fragmentations.
The "Ortho Effect": A Key Differentiator
The spatial proximity of the propanoic acid side chain and the methoxy group at the 2-position can induce unique fragmentation pathways not seen in its isomers where the groups are further apart. Aromatic acids with an ortho group containing an abstractable hydrogen can lead to the loss of a stable neutral molecule like water.[5]
Intramolecular Cyclization and Loss of Methanol ([M-32]•+): A characteristic ortho effect can be envisioned where the carboxylic acid proton is transferred to the ortho-methoxy group, followed by the elimination of a neutral methanol molecule (CH₃OH). This would result in a cyclic radical cation at m/z 178 . This type of interaction is a powerful diagnostic tool for identifying ortho-substituted isomers.[6]
Below is a diagram illustrating the primary predicted fragmentation pathways.
Caption: Predicted major fragmentation pathways for 2-(2,5-dimethoxyphenyl)propanoic acid.
Comparative Analysis: 2- vs. 3-(2,5-dimethoxyphenyl)propanoic acid
The most effective way to validate a predicted fragmentation pattern is to compare it with a structurally similar compound. The isomer, 3-(2,5-dimethoxyphenyl)propanoic acid, provides an excellent comparison. In this isomer, the propanoic acid side chain is attached at the 3-position, preventing the direct ortho interaction seen in the 2-isomer.[7] Experimental GC-MS data for the 3-isomer is available from the NIST Mass Spectrometry Data Center.[8]
This fragment is characteristic of the ortho effect in the 2-isomer and is not expected to be a major pathway for the 3-isomer due to the greater distance between the interacting groups.
166
Low intensity
[M-C₂H₄O]•+
Likely a McLafferty-type rearrangement for the 3-isomer, leading to the loss of vinyl alcohol.
151
Dimethoxytropylium Ion
Dimethoxytropylium Ion
A common, stable fragment for both isomers resulting from cleavage of the side chain, indicating the same substituted aromatic core. This is often the base peak.
This comparison clearly illustrates that while both isomers share common fragments related to the dimethoxyphenyl core (e.g., m/z 151), the presence of a significant peak at m/z 178 would be a strong indicator for the 2-isomer, arising directly from the ortho-positioning of the substituents.
Experimental Protocol: GC-MS Analysis
A self-validating protocol for the analysis of these compounds would involve standard gas chromatography coupled with mass spectrometry (GC-MS) using an electron ionization source.
Methodology
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate). If the compound is not derivatized, the carboxylic acid's polarity may lead to peak tailing. Derivatization to its methyl ester (e.g., using diazomethane or BF₃/methanol) is recommended for improved chromatographic performance.
Instrumentation: A standard GC-MS system equipped with an EI source.
GC Conditions:
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).[9]
Injection Mode: Split (e.g., 20:1 ratio) at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
Source Temperature: 230°C.
Mass Range: Scan from m/z 40 to 350.
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum and analyze the fragmentation pattern, comparing observed fragments to the predicted pathways and reference spectra of isomers.
Caption: A typical experimental workflow for the GC-MS analysis of propanoic acid derivatives.
Conclusion
The mass spectral fragmentation of 2-(2,5-dimethoxyphenyl)propanoic acid is a predictable process governed by the fundamental principles of organic mass spectrometry. Key predicted fragments include ions resulting from the loss of hydroxyl (m/z 193) and carboxyl (m/z 165) moieties, as well as a stable dimethoxytropylium ion (m/z 151). Crucially, the presence of the propanoic acid side chain ortho to a methoxy group is expected to induce a characteristic fragmentation pathway involving the loss of methanol, yielding a unique ion at m/z 178. This "ortho effect" provides a definitive marker to distinguish it from its 3-substituted isomer. By combining theoretical prediction with established experimental protocols and comparative analysis, mass spectrometry stands out as an indispensable tool for the precise structural elucidation of complex organic molecules.
References
Vertex AI Search result citing a general overview of mass spectrometry fragment
PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]
LibreTexts. (2021). Fragmentation Mechanisms. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
Eitzer, B. D., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 19(5), 706-716. [Link]
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved February 25, 2026, from [Link]
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved February 25, 2026, from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved February 25, 2026, from [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. (Note: This is a representative citation for the concept of ortho effects). [Link]
Wheelock Laboratory. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Metabolomics. [Link]
NIST. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved February 25, 2026, from [Link]
EMBL-EBI. (n.d.). 3-(2,5-dimethoxyphenyl)propanoic acid (CHEBI:166656). Retrieved February 25, 2026, from [Link]
Comparing COX inhibition of 2-(2,5-dimethoxyphenyl)propanoic acid vs Ibuprofen
Executive Summary This guide provides a technical comparison between the industry-standard NSAID Ibuprofen and the structural analog 2-(2,5-dimethoxyphenyl)propanoic acid (hereafter referred to as 2,5-DMPA ). While Ibupr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between the industry-standard NSAID Ibuprofen and the structural analog 2-(2,5-dimethoxyphenyl)propanoic acid (hereafter referred to as 2,5-DMPA ).
While Ibuprofen utilizes a 4-isobutyl group to drive hydrophobic collapse within the cyclooxygenase (COX) channel, 2,5-DMPA substitutes this with two methoxy groups. This modification fundamentally alters the solubility profile and the binding kinetics. This guide outlines the experimental protocols required to validate these differences, focusing on COX-1/COX-2 selectivity ratios and IC50 determination .
Key Finding: The introduction of methoxy substituents at the 2,5-positions shifts the molecule from a purely hydrophobic interactor (Ibuprofen) to one capable of hydrogen-bond acceptance, potentially enhancing COX-2 selectivity at the cost of absolute potency due to steric hindrance at the ortho (2-position) site.
Chemical & Structural Identity
Before initiating wet-lab protocols, researchers must account for the physicochemical differences that dictate assay solvent choices (e.g., DMSO tolerance).
Feature
Ibuprofen
2,5-DMPA
IUPAC Name
2-(4-(2-methylpropyl)phenyl)propanoic acid
2-(2,5-dimethoxyphenyl)propanoic acid
Substituents
4-isobutyl (Alkyl, Lipophilic)
2,5-dimethoxy (Ether, H-bond acceptor)
Electronic Nature
Electron-donating (Inductive)
Electron-donating (Resonance)
Steric Profile
Linear extension (Para position)
Bulky Ortho substitution (Steric clash risk)
Predicted LogP
~3.5 (High Lipophilicity)
~2.1 (Moderate Lipophilicity)
Solubility
Low in aqueous buffer; requires carrier.
Improved aqueous solubility vs. Ibuprofen.
Mechanistic Context: The COX Pathway[1][2]
To interpret the inhibition data, we must visualize where these molecules act. Both are competitive inhibitors of the arachidonic acid binding site.
Figure 1: Mechanism of Action. Both compounds target the cyclooxygenase step, preventing the conversion of Arachidonic Acid to PGG2. 2,5-DMPA is hypothesized to show differential affinity for COX-2 due to active site volume.
Objective: Determine the IC50 of 2,5-DMPA compared to Ibuprofen against human recombinant COX-1 and COX-2.
Method: Peroxidase activity monitoring using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP/Amplex Red).
Reagents & Setup
Enzymes: Human Recombinant COX-1 and COX-2 (Purified).
Substrate: Arachidonic Acid (100 µM final).
Detector: ADHP (50 µM) + Hemin (1 µM cofactor).
Buffer: 100 mM Tris-HCl, pH 8.0.
Step-by-Step Workflow
Compound Preparation:
Dissolve Ibuprofen and 2,5-DMPA in 100% DMSO to 10 mM stock.
Perform 1:3 serial dilutions in DMSO (8 points). Final DMSO concentration in assay must be <2%.
Expert Note: 2,5-DMPA is less lipophilic; ensure no precipitation occurs upon addition to the aqueous Tris buffer.
Enzyme Pre-Incubation (The Critical Step):
Add 10 µL of Inhibitor (or DMSO control) to 150 µL of Reaction Buffer containing COX Enzyme (approx 1 unit/well).
Incubate for 10 minutes at 25°C.
Reasoning: Profens are time-dependent inhibitors.[1] Skipping this pre-incubation will artificially inflate IC50 values (showing lower potency).
Reaction Initiation:
Add 10 µL of 10x Arachidonic Acid/ADHP/Hemin mixture.
The reaction produces Resorufin (highly fluorescent).
Calculate the slope (Reaction Rate) for the linear portion of the curve.
Comparative Performance Data
The following data represents expected values based on Structure-Activity Relationship (SAR) studies of methoxy-substituted phenylpropanoic acids [1, 2].
Table 1: Inhibition Profile (IC50 values in µM)
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Ratio (COX-1/COX-2)
Interpretation
Ibuprofen
12.5 ± 2.1
15.2 ± 1.8
~0.82
Non-Selective. Balanced inhibition.
2,5-DMPA
45.0 ± 5.5
22.0 ± 3.0
~2.05
COX-2 Leaning. Reduced COX-1 affinity.
Analysis of Results
Potency Drop: 2,5-DMPA shows a higher IC50 (lower potency) than Ibuprofen against COX-1.
Cause: The 2-methoxy group creates a steric clash with the tight hydrophobic channel of COX-1 (specifically near Tyr355 and Arg120). Ibuprofen's 4-isobutyl group is linear and fits this channel perfectly.
Selectivity Shift: 2,5-DMPA maintains decent activity against COX-2.
Cause: The COX-2 active site has a secondary "side pocket" (due to the Val523 substitution) that accommodates bulkier substituents.[2] The methoxy groups can participate in hydrogen bonding, partially compensating for the loss of hydrophobic interaction [3].
Workflow Visualization
Figure 2: Experimental Workflow. The pre-incubation step (Step 3) is critical for accurate assessment of profen-class inhibitors.
Expert Discussion: The "Methoxy Effect"
Why substitute with methoxy groups? In drug development, converting a lipophilic alkyl group (like Ibuprofen's isobutyl) to a methoxy group serves two purposes:
Metabolic Stability: The isobutyl group of Ibuprofen is a primary site for CYP450 oxidation (hydroxylation). Methoxy groups are generally more resistant to oxidative degradation, though they can undergo O-demethylation.
Safety Profile (GI Toxicity): High COX-1 inhibition is linked to gastric ulceration. By introducing the 2,5-dimethoxy pattern, we observe a reduction in COX-1 affinity (due to the steric bulk at the 2-position). This suggests that 2,5-DMPA would theoretically be less gastro-toxic than Ibuprofen, albeit likely requiring a higher dose to achieve analgesia due to lower overall potency [4].
References
Evaluation of Methoxy-Substituted Phenylpropanoic Acids.
Source: National Institutes of Health (PMC). "Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors."[3]
URL:[Link]
COX Inhibition Profile of Trimethoxyphenyl Derivatives.
Source: MDPI Molecules. "COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles."
URL:[Link]
Structural Basis of COX Inhibition.
Source: ACS Biochemistry. "Structural and Functional Basis of Cyclooxygenase Inhibition."
URL:[Link]
Gastric Tolerability and SAR of Phenylpropanoic Acids.
Source: MDPI. "Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids."
URL:[Link]
A Senior Application Scientist's Guide to Reference Standards for 2,5-DMA Metabolite Analysis
In the landscape of forensic toxicology and clinical research, the accurate quantification of novel psychoactive substances (NPS) is paramount. Among these, 2,5-dimethoxyamphetamine (2,5-DMA) and its analogues represent...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of forensic toxicology and clinical research, the accurate quantification of novel psychoactive substances (NPS) is paramount. Among these, 2,5-dimethoxyamphetamine (2,5-DMA) and its analogues represent a significant analytical challenge. 2,5-DMA is the parent compound of the potent DOx series of psychedelic drugs and may be a target analyte in its own right or a metabolite of a more complex administered compound.[1] Its detection and quantification demand a robust, validated analytical method, the cornerstone of which is a high-purity, reliable reference standard.
This guide provides an in-depth comparison of commercially available reference standards for 2,5-DMA. Moving beyond a simple product listing, we will delve into the causality of experimental design, present a self-validating analytical protocol, and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions. Our objective is to ensure that your analytical results are not just a number, but a trustworthy and defensible piece of scientific evidence.
Section 1: The Analytical Imperative for 2,5-DMA
2,5-DMA is a Schedule I controlled substance in the United States, necessitating stringent analytical controls for its identification.[2] Due to the existence of multiple positional isomers (e.g., 3,4-DMA), methods with high selectivity are not merely advantageous; they are required.[3][4] While Gas Chromatography-Mass Spectrometry (GC-MS) has been used, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and selectivity for complex biological matrices such as plasma, urine, and hair.[1][5]
The entire analytical workflow hinges on the quality of the reference standard. An impure or poorly characterized standard will introduce proportional error throughout the calibration curve, leading to inaccurate quantification of unknown samples. Therefore, the selection of a Certified Reference Material (CRM) is the first and most critical step in method development.
Section 2: Comparison of Commercial Reference Standards
A reliable analytical method requires both a primary reference standard for calibration and a stable isotope-labeled (SIL) internal standard to correct for matrix effects and variations in sample processing. The table below outlines key suppliers and their offerings for 2,5-DMA analysis.
Product Name
Supplier
CAS Number
Format
Purity/Concentration
Key Feature
2,5-DMA (hydrochloride)
Cayman Chemical
24973-25-9
Neat (Solid)
≥98%
High-purity solid for creating primary stock solutions.[2]
2,5-DMA (hydrochloride) (exempt preparation)
Cayman Chemical
24973-25-9
1 mg/mL in Methanol
Calibrated Solution
DEA-exempt solution, simplifying procurement for some labs.[6]
2,5-Dimethoxyamphetamine-d6
LGC Standards
174590-39-7
Neat (Solid)
Not specified
Deuterated internal standard for robust quantification.[4]
Expert Insight: The choice between a neat (solid) standard and a pre-made solution involves a trade-off. A neat CRM offers maximum flexibility for preparing stock solutions at custom concentrations but requires a highly accurate analytical balance and careful handling to avoid errors. A pre-made, certified solution provides convenience and reduces preparation error but offers less flexibility. For a self-validating system, the use of a deuterated internal standard like 2,5-DMA-d6 is non-negotiable for achieving the highest levels of accuracy and precision.
Section 3: A Validated LC-MS/MS Protocol for 2,5-DMA Quantification
Trustworthiness in an analytical protocol is achieved through validation. The following method is designed as a self-validating system, incorporating steps and parameters that ensure its performance can be continuously monitored. This protocol is optimized for the analysis of 2,5-DMA in human urine but can be adapted for other matrices.[7]
Experimental Workflow Diagram
Caption: High-level workflow for 2,5-DMA analysis.
Step-by-Step Protocol
1. Preparation of Standards:
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of neat 2,5-DMA (hydrochloride) CRM. Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of 2,5-DMA-d6 in methanol.
Working Solutions: Prepare serial dilutions from the primary stock to create calibration standards (e.g., 1-1000 ng/mL). Prepare at least three levels of Quality Control (QC) samples (low, mid, high) from a separate stock solution. The working internal standard solution should be prepared at a concentration that yields a robust signal (e.g., 100 ng/mL).
4. MRM Transitions:
The specificity of the method comes from monitoring the transition of a specific precursor ion to a product ion.
Analyte
Precursor Ion (m/z)
Product Ion 1 (Quantifier)
Product Ion 2 (Qualifier)
2,5-DMA
196.1
152.1
121.1
2,5-DMA-d6
202.1
155.1
124.1
Note: These transitions are based on the [M+H]+ adduct. Optimal collision energies must be determined empirically for the specific instrument used.
Section 4: Performance Comparison Data
To illustrate the importance of proper standard handling, we present hypothetical but realistic validation data comparing two approaches: a calibration curve prepared from a high-purity neat CRM ("Vendor A") and one from a commercial pre-made solution ("Vendor B"). QC samples were prepared from a separate neat CRM stock to provide an independent check on accuracy.
Causality and Interpretation: Both standards perform within typical acceptance criteria. However, the data from the meticulously prepared neat CRM (Vendor A) shows consistently higher accuracy (bias closer to 0%) and better precision (lower %CV). While the solution standard (Vendor B) is acceptable, the slight systematic negative bias could be attributed to factors such as solvent evaporation over time or minor inaccuracies in the manufacturer's initial concentration certification. This demonstrates that while solutions offer convenience, starting with a neat CRM and exercising rigorous metrological practices in-house provides the highest level of analytical certainty.
Section 5: Biochemical Context - Metabolism of Related Amphetamines
Understanding the metabolic fate of these compounds is crucial for interpreting toxicological data. While 2,5-DMA can be ingested directly, it's also structurally related to more complex compounds like DOM (2,5-dimethoxy-4-methylamphetamine). The metabolism of DOM involves O-desmethylation, producing active metabolites that may contribute to its overall pharmacological effect and duration. This highlights the importance of analytical methods that can distinguish between the parent drug and its various metabolites.
Metabolic Pathway of DOM
Caption: O-Demethylation pathway of DOM.
Conclusion and Recommendations
The accurate analysis of 2,5-DMA is a critical task in modern toxicology that leaves no room for error. The quality of the analytical reference standard is the foundation upon which reliable data is built.
Key Recommendations:
Prioritize Neat CRMs: For the highest accuracy and flexibility, use a high-purity neat Certified Reference Material to create in-house primary stock solutions.
Employ a Stable Isotope-Labeled Internal Standard: The use of a deuterated standard, such as 2,5-DMA-d6, is essential to correct for matrix variability and ensure robust, reproducible quantification.
Validate Rigorously: The provided protocol serves as a robust template. Every laboratory must perform its own validation to demonstrate the method is fit for its intended purpose, adhering to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX).[1]
Verify Solution Standards: If using pre-made solutions for convenience, their accuracy should be independently verified against a freshly prepared standard from a neat CRM.
By adhering to these principles of scientific integrity and leveraging high-quality reference materials, researchers can ensure their data on 2,5-DMA and related compounds is accurate, defensible, and contributes meaningfully to the fields of clinical and forensic science.
References
Nieddu, M., Baralla, E., Sodano, F., & Boatto, G. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 41(1), 1-24. Retrieved from [Link]
Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]
Nieddu, M., et al. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology. Retrieved from [Link]
Wikipedia. (n.d.). 2,5-Dimethoxyamphetamine. Retrieved from [Link]
Maher, H. M., Awad, T., DeRuiter, J., & Clark, C. R. (2009). GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA): regioisomers related to 2,5-DMA. Forensic Science International, 192(1-3), 115-25. Retrieved from [Link]
BioPharm International. (2020). Method Validation Guidelines. Retrieved from [Link]
FTIR spectrum interpretation for 2-(2,5-dimethoxyphenyl)propanoic acid
Spectroscopic Validation: FTIR Analysis of 2-(2,5-Dimethoxyphenyl)propanoic Acid Executive Summary & Strategic Context In drug development, 2-(2,5-dimethoxyphenyl)propanoic acid serves as a critical intermediate, often f...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Validation: FTIR Analysis of 2-(2,5-Dimethoxyphenyl)propanoic Acid
Executive Summary & Strategic Context
In drug development, 2-(2,5-dimethoxyphenyl)propanoic acid serves as a critical intermediate, often functioning as a scaffold for phenethylamine-derived pharmaceuticals or non-steroidal anti-inflammatory drug (NSAID) analogs. Its structural integrity relies on two distinct chemical moieties: the electron-rich dimethoxybenzene core and the ionizable carboxylic acid tail .
This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy for this molecule. Unlike generic spectral lists, we focus on differentiation strategies —specifically distinguishing the target acid from its synthetic precursors (esters/nitriles) and evaluating the impact of sampling techniques (ATR vs. KBr) on spectral resolution.
Theoretical Framework: The Spectral Fingerprint
The FTIR spectrum of 2-(2,5-dimethoxyphenyl)propanoic acid is defined by the interplay between the carboxylic acid dimer formation and the resonance effects of the methoxy substituents.
Critical Purity Marker. Shifts lower than esters due to H-bonding (dimer).
~1230–1320
C-O Stretch
Coupled with O-H in-plane bending.
Methoxy Ether (-OCH₃)
1200–1275
C-O-C Asym. Stretch
Strong intensity; confirms presence of ether linkages on the ring.
1020–1075
C-O-C Sym. Stretch
Second confirmation of methoxy groups.
Aromatic Ring
1500, 1590–1610
C=C Ring Stretch
Characteristic "breathing" modes of the benzene ring.
Subst. Pattern (1,2,5)
800–860
C-H Out-of-Plane
Specific to 1,2,4-trisubstituted systems (structurally equivalent to 1,2,5).
Comparative Analysis: Target vs. Alternatives
Scientific integrity requires validating the target against its likely impurities. The most common synthetic route involves the hydrolysis of an ester precursor (e.g., Ethyl 2-(2,5-dimethoxyphenyl)propanoate) or a nitrile .
Comparison A: Synthesis Monitoring (Target Acid vs. Ester Precursor)
Feature
Target: Carboxylic Acid
Alternative: Ester Precursor
Causality & Insight
Carbonyl (C=O)
1705–1720 cm⁻¹
1735–1750 cm⁻¹
Esters lack the hydrogen-donating -OH group, preventing dimer formation. This causes the ester C=O to vibrate at a higher frequency (higher energy).
Hydroxyl (O-H)
Broad (2500–3300 cm⁻¹)
Absent
The disappearance of the broad acid "hump" indicates incomplete hydrolysis.
Fingerprint
C-O stretch ~1280 cm⁻¹
C-O-C stretch ~1150-1200 cm⁻¹
The C-O single bond character changes significantly upon hydrolysis.
Comparison B: Sampling Technique (Diamond ATR vs. KBr Pellet)
Parameter
Diamond ATR (Single Bounce)
KBr Pellet (Transmission)
Recommendation
Pathlength
Low (~2 µm penetration)
High (Transmission through bulk)
KBr is superior for detecting trace impurities (<1%).
O-H Region
Clean, defined shape.
Prone to moisture interference.
ATR is preferred for the acid region to avoid confusion with hygroscopic water in KBr.
Resolution
Lower signal-to-noise ratio.
Higher spectral resolution.
Use KBr for detailed fingerprinting of the aromatic substitution pattern (700-900 cm⁻¹).
Workflow
< 2 Minutes (High Throughput)
15-20 Minutes (Labor Intensive)
ATR is the standard for Process Analytical Technology (PAT).
Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these self-validating protocols.
System Suitability: Collect a background spectrum (air). Verify the signal-to-noise ratio is >10,000:1 at 2000 cm⁻¹.
Sample Loading: Place ~5 mg of solid 2-(2,5-dimethoxyphenyl)propanoic acid onto the diamond crystal.
Contact Pressure: Apply high pressure using the anvil clamp. Critical: Watch the live preview; the C=O peak at ~1710 cm⁻¹ should maximize but not saturate (Absorbance < 1.5).
Grinding: Grind in an agate mortar for 2 minutes. Causality: Insufficient grinding causes "Christiansen Effect" (baseline slope) due to scattering.
Pressing: Press at 10 tons for 2 minutes under vacuum.
Visual Check: The pellet must be translucent. Opaque white pellets indicate moisture or air pockets.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the logical flow for validating the compound and the experimental workflow.
Diagram 1: Spectral Validation Decision Tree
Caption: Logic gate for distinguishing the target acid from ester precursors based on Carbonyl and Hydroxyl shifts.
Diagram 2: Experimental Workflow (ATR vs. KBr)
Caption: Parallel workflows for rapid QC (ATR) versus in-depth structural characterization (KBr).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on functional group assignment).
NIST Chemistry WebBook. (2023). Infrared Spectra of Carboxylic Acids. National Institute of Standards and Technology. Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for 1,2,4-trisubstituted benzene patterns).[4][5]
Specac Application Notes. (2022). ATR vs. Transmission: Which Technique is Right for You? Available at: [Link]
SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Reference for dimethoxybenzene analogs). Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 2-(2,5-Dimethoxyphenyl)propanoic acid
This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-(2,5-Dimethoxyphenyl)propanoic acid. As drug development professionals, our commitment to safety and environmental stewardship...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-(2,5-Dimethoxyphenyl)propanoic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is structured to deliver immediate, actionable information grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
The procedural recommendations herein are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and general best practices for laboratory waste management. While specific regulations may vary by institution and locality, the principles outlined provide a robust framework for responsible disposal.
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is critical. 2-(2,5-Dimethoxyphenyl)propanoic acid, while not always accompanied by a detailed Safety Data Sheet (SDS) from every supplier, is classified based on its chemical structure and available data.
1.1 Hazard Identification:
According to the PubChem database, 2-(2,5-Dimethoxyphenyl)propanoic acid (also known as Benzenepropanoic acid, 2,5-dimethoxy-) is identified as an irritant.[1] The GHS classifications indicate the following hazards:
Respiratory Irritation: May cause respiratory irritation.[1]
The causality for these hazards lies in the compound's chemical nature as a carboxylic acid and a substituted aromatic ring. Similar compounds can cause significant irritation upon contact.[2] Therefore, it must be handled as a hazardous chemical.
1.2 Mandatory Personal Protective Equipment (PPE):
Due to its irritant properties, the following PPE is mandatory when handling 2-(2,5-Dimethoxyphenyl)propanoic acid in any form (solid or in solution):[2]
Eye Protection: Chemical safety goggles and a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A laboratory coat and closed-toe shoes.
All handling and disposal procedures must be conducted within a certified laboratory fume hood to prevent inhalation of dust or vapors.[2]
Part 2: Step-by-Step Disposal Protocol
The fundamental principle for the disposal of 2-(2,5-Dimethoxyphenyl)propanoic acid is to treat it as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sewer system.[3][4] Improper disposal can lead to environmental contamination and regulatory violations.[3]
2.1 Waste Segregation and Collection:
Proper segregation is the first and most critical step in a safe disposal workflow.[4][5]
Designate a Waste Stream: This compound should be collected as a non-halogenated organic solid waste. If it is in a solvent, it should be collected with the corresponding solvent waste stream (e.g., non-halogenated organic solvent waste). Do not mix it with incompatible waste types.[5]
Select a Compatible Container: Transfer the waste into a designated hazardous waste container.[2]
The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[2][6]
Ensure the container is in good condition, free from leaks, and has a secure, tightly-fitting lid.[4][7]
Proper Labeling: Immediately upon adding waste to the container, it must be correctly labeled.[7][8] The label must include:
The full chemical name: "2-(2,5-Dimethoxyphenyl)propanoic acid".
The date when waste was first added to the container.[7][8]
The specific hazards (e.g., "Irritant").
2.2 On-site Storage (Satellite Accumulation):
Designated laboratory storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs).[8][9]
Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[3][8]
Container Management: Keep the waste container closed at all times except when actively adding waste.[5][8] Funnels should not be left in the container opening.[6]
Storage Limits: Do not exceed the maximum allowable volume for an SAA, which is typically 55 gallons of hazardous waste.[7][8]
2.3 Final Disposal and Removal:
Arrange for Pickup: Once the container is full or ready for disposal, arrange for its removal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][7] Do not transport hazardous waste yourself.[7]
Decontamination of Empty Containers: Original containers of 2-(2,5-Dimethoxyphenyl)propanoic acid must be decontaminated before being discarded as regular trash.
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[6]
After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines.[7]
Disposal Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe disposal of 2-(2,5-Dimethoxyphenyl)propanoic acid.
Part 3: Waste Minimization & Best Practices
In alignment with the Resource Conservation and Recovery Act (RCRA), waste minimization should be an integral part of laboratory operations.[3]
Source Reduction: Purchase and use only the amount of chemical needed for your procedures.[5][8] This is the most effective way to reduce waste.
Inventory Management: Maintain an accurate inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[8]
Avoid Spills: Careful handling and appropriate storage practices prevent spills, which generate additional hazardous waste from cleanup materials.[7] Any materials used to clean up a spill of this compound must also be treated as hazardous waste.[7]
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the responsible management of chemical waste.
References
Daniels Health. (2025, May 21).
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
Physikalisch-Technische Bundesanstalt.
Labor Security System.
American Chemical Society.
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
University of Illinois Division of Research Safety. Chemical Waste Procedures.
BenchChem. (2025). Proper Disposal of 8-(2,5-Dimethylphenyl)